(-)-1 4-Di-o-tosyl-L-threitol
(-)-1 4-Di-o-tosyl-L-threitol
Brand Name:
Vulcanchem
CAS No.:
57495-46-2
VCID:
VC0147106
InChI:
InChI=1S/C18H22O8S2/c1-13-3-7-15(8-4-13)27(21,22)25-11-17(19)18(20)12-26-28(23,24)16-9-5-14(2)6-10-16/h3-10,17-20H,11-12H2,1-2H3/t17-,18-/m0/s1
SMILES:
CC1=CC=C(C=C1)S(=O)(=O)OCC(C(COS(=O)(=O)C2=CC=C(C=C2)C)O)O
Molecular Formula:
C18H22O8S2
Molecular Weight:
430.5 g/mol
(-)-1 4-Di-o-tosyl-L-threitol
CAS No.: 57495-46-2
Reference Standards
VCID: VC0147106
Molecular Formula: C18H22O8S2
Molecular Weight: 430.5 g/mol
CAS No. | 57495-46-2 |
---|---|
Product Name | (-)-1 4-Di-o-tosyl-L-threitol |
Molecular Formula | C18H22O8S2 |
Molecular Weight | 430.5 g/mol |
IUPAC Name | [(2S,3S)-2,3-dihydroxy-4-(4-methylphenyl)sulfonyloxybutyl] 4-methylbenzenesulfonate |
Standard InChI | InChI=1S/C18H22O8S2/c1-13-3-7-15(8-4-13)27(21,22)25-11-17(19)18(20)12-26-28(23,24)16-9-5-14(2)6-10-16/h3-10,17-20H,11-12H2,1-2H3/t17-,18-/m0/s1 |
Standard InChIKey | FOQGPMGPNUYCOK-ROUUACIJSA-N |
Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]([C@H](COS(=O)(=O)C2=CC=C(C=C2)C)O)O |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCC(C(COS(=O)(=O)C2=CC=C(C=C2)C)O)O |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCC(C(COS(=O)(=O)C2=CC=C(C=C2)C)O)O |
Synonyms | (-)-1,4-Ditosylthreitol; (S,S)-1,4-Di-O-tosylthreitol; 1,4-Bis(4-toluenesulfonyl)-L-threitol;_x000B_S-(R*,R*)]-1,2,3,4-Butanetetrol 1,4-Bis(4-methylbenzenesulfonate); (2S,3S)-1,2,3,4-Butanetetrol, 1,4-bis(4-methylbenzenesulfonate) |
PubChem Compound | 10938915 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume